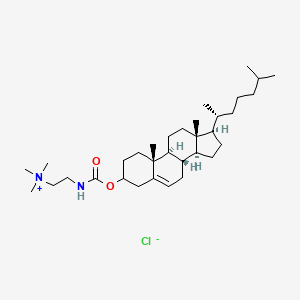

Cholesteryl n-(trimethylammonioethyl)carbamate chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"tert-butyl (1R,2S)-2-aminocyclohexylcarbamate"

Synthesis Analysis

The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, involves an iodolactamization as a key step. This process leads to the formation of a highly functionalized compound through an efficient sequence (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid reveals a Z-configuration of the cyclopropane ring, showcasing hydrogen bonds forming dimers and chains, which significantly influences the conformation in the crystal state (Cetina et al., 2003).

Chemical Reactions and Properties

Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the versatility of the tert-butyl group in facilitating reactions with a variety of electrophiles to yield high-yield N-ester type compounds (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, as a cyclic amino acid ester, characterized by single crystal X-ray diffraction, highlights significant physical properties including a monoclinic space group and a 1:1 ratio of diastereomers in the crystal (Moriguchi et al., 2014).

"Cholesteryl n-(trimethylammonioethyl)carbamate chloride"

Synthesis Analysis

The reaction of amines with cholesteryl chloroformate demonstrates the formation of N-substituted cholesteryl carbamates, showcasing the utility of cholesteryl chloroformate in isolating and identifying amines, with thermal decomposition leading to various products including cholesterol (McKay & Vavasour, 1953).

Molecular Structure Analysis

Cholesteryl carbamates, prepared through the reaction with cholesteryl chloroformate and amine derivatives, display liquid crystals properties, indicating the significance of the cholesteryl moiety in determining molecular structure and mesomorphic characteristics (Baciu et al., 2001).

Chemical Reactions and Properties

Synthesis of cholesteryl polyamine carbamates highlights their potential as gene delivery models, with detailed interpretations of their chemical structures and charges, showcasing the impact of the cholesteryl group on the compound's reactivity and interaction with DNA (Geall et al., 2000).

Physical Properties Analysis

The synthesis and liquid crystal properties of urethans, including cholesteryl N-para-substituted-phenylcarbamates, elucidate the mesophase stability and the influence of the cholesteryl moiety on liquid crystalline behavior, demonstrating the versatility of cholesteryl carbamates in material science (Verbit & Lorenzo, 1975).

科学的研究の応用

Isolation and Identification of Amines : Cholesteryl chloroformate, a related compound, can isolate small amounts of amines from aqueous solutions as N-substituted cholesteryl carbamates. These derivatives are easily isolated and identified, useful for identifying amines in degradative studies (McKay & Vavasour, 1953).

Liquid Crystals Properties : Carbamates derivatives from cholesterol, including cholesteryl carbamates, exhibit properties of liquid crystals. These compounds have been studied for their potential in creating new materials with unique properties, such as transport properties and mesomorphic characteristics (Baciu et al., 2001).

Study of Urethans in Liquid Crystal Systems : Cholesteryl N-para-substituted-phenylcarbamates exhibit cholesteric mesophases, indicating their potential application in liquid crystal technology. The study of these compounds helps in understanding the properties of urethans in liquid crystal systems (Verbit & Lorenzo, 1975).

Inhibition of Cholesteryl Ester Hydrolase : Cholesteryl N-alkyl carbamates were studied as potential inhibitors of cholesteryl ester hydrolases, enzymes involved in lipid metabolism. This research is significant in understanding and potentially treating diseases related to lipid metabolism (Harrison et al., 1990).

Formation of Hydrogel Nanoparticles : Cholesteryl-bearing poly(L-lysine), formed by the reaction of cholesteryl N-(6-isocyanatehexyl) carbamate with poly(L-lysine), leads to the formation of hydrogel nanoparticles. This has implications in drug delivery and biomaterials research (Akiyoshi et al., 2000).

Gene Delivery to Tumor Cells : Cholesteryl carbamate-based nanoparticles and liposomes have been studied for their efficiency in delivering small interfering RNA (siRNA) into tumor cells. This research is crucial for advancing gene therapy, particularly in cancer treatment (Hattori et al., 2015).

特性

IUPAC Name |

2-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O2.ClH/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26?,27+,28-,29+,30+,32+,33-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMOADAXWLIUIK-VDBPPDKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl n-(trimethylammonioethyl)carbamate chloride | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [R-(E)]- (9CI)](/img/no-structure.png)